PF-04628935

Catalog No.
S539112
CAS No.
M.F
C24H26ClN7OS
M. Wt
496.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04628935

Product Name

PF-04628935

IUPAC Name

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone

Molecular Formula

C24H26ClN7OS

Molecular Weight

496.0 g/mol

InChI

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3

InChI Key

MTDYDDJVCIHZKH-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl

Solubility

Soluble in DMSO

Synonyms

PF-04628935; PF04628935; PF 04628935; PF-4628935; PF4628935; PF 4628935.

Canonical SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl

Description

The exact mass of the compound 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone is 495.1608 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Current Information Availability:

Potential Research Areas:

The structure of the molecule suggests several potential areas for scientific research. Here are some possibilities:

  • Medicinal Chemistry: The molecule's structure incorporates several functional groups commonly found in bioactive molecules. Research could explore potential uses as a therapeutic agent, focusing on its interactions with biological targets ().
  • Material Science: The molecule's combination of aromatic rings and heterocyclic groups might be of interest for research in material science, potentially for applications in catalysis or sensor design ().

PF-04628935 is a chemical compound identified by the CAS number 1383719-97-8. It is recognized as a potent antagonist and inverse agonist of the growth hormone secretagogue receptor 1a, commonly known as the ghrelin receptor. This receptor plays a significant role in regulating appetite, energy homeostasis, and growth hormone release. The compound exhibits a high binding affinity, characterized by an IC50 value of approximately 4 nanomolar, indicating its effectiveness in inhibiting receptor activity .

Associated with PF-04628935 involve its binding to the receptor's active site, leading to a conformational change that results in decreased receptor activity. This mechanism is crucial for understanding its potential therapeutic applications in conditions related to appetite regulation and metabolic disorders .

The biological activity of PF-04628935 is centered around its role in modulating the effects of ghrelin. By antagonizing the growth hormone secretagogue receptor 1a, PF-04628935 can effectively reduce ghrelin-mediated effects such as increased food intake and growth hormone release. Studies have indicated that this compound may play a role in weight management and metabolic syndrome treatment by altering energy balance and appetite regulation . Additionally, its inverse agonist properties suggest that it may also stabilize the receptor in an inactive state, further diminishing ghrelin's physiological effects.

The synthesis of PF-04628935 involves several steps typical for complex organic compounds. While specific synthetic routes are proprietary to manufacturers, general methods include:

  • Starting Materials: The synthesis begins with readily available organic precursors.
  • Reactions: Key reactions may include coupling reactions, cyclization processes, and functional group modifications to build the core structure of PF-04628935.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products.

The precise details of these methods are often protected due to their commercial significance but typically involve standard organic chemistry techniques .

PF-04628935 has potential applications primarily in the field of pharmacology and therapeutic development. Its ability to modulate appetite and growth hormone release makes it a candidate for:

  • Obesity Treatment: By antagonizing ghrelin's effects, PF-04628935 could aid in weight loss strategies.
  • Metabolic Disorders: It may be useful in managing conditions like metabolic syndrome where ghrelin signaling is dysregulated.
  • Research Tool: As a selective antagonist of the growth hormone secretagogue receptor 1a, it serves as a valuable tool for studying ghrelin's physiological roles in various biological contexts .

Interaction studies involving PF-04628935 focus on its binding affinity and efficacy against various ligands at the growth hormone secretagogue receptor 1a. These studies typically assess:

  • Binding Affinity: Evaluating how well PF-04628935 competes with ghrelin for receptor binding.
  • Functional Assays: Testing its ability to inhibit ghrelin-induced signaling pathways in cell-based assays.
  • In Vivo Studies: Investigating its effects on appetite regulation and growth hormone levels in animal models.

Such studies are crucial for elucidating the pharmacodynamics of PF-04628935 and its potential therapeutic benefits .

PF-04628935 shares structural and functional similarities with several other compounds that target the growth hormone secretagogue receptor 1a or related pathways. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionIC50 (nM)Unique Features
PF-05190457Antagonist~10Selective for growth hormone release
JMV 2959Agonist~5Promotes appetite
LY 444711Antagonist~20Non-selective across receptors
GHRP-6Agonist~50Peptide-based ghrelin mimetic

PF-04628935 stands out due to its potent antagonistic action with a significantly lower IC50 compared to some similar compounds, making it particularly effective in inhibiting ghrelin's physiological effects while being selective for the growth hormone secretagogue receptor 1a .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

495.1608073 g/mol

Monoisotopic Mass

495.1608073 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14

Explore Compound Types